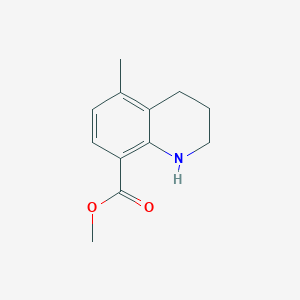

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLMLPJLQQOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization and esterification . For example, the reaction of 5-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are frequently used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using catalysts like Pd/C or Pt/C.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry

MMTHQC has garnered attention for its potential antimicrobial and anticancer properties. Research indicates that derivatives of tetrahydroquinoline are often used as building blocks in the development of new pharmaceuticals. Notably:

- Anticancer Activity: Studies have shown that MMTHQC exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human dermal microvascular endothelial cells and several cancer types, revealing significant antiproliferative activity .

- Antimicrobial Properties: The compound has demonstrated efficacy against ESKAPE pathogens, which are notorious for their resistance to antibiotics. In vitro studies using disc diffusion methods indicated that MMTHQC possesses bacteriostatic effects at concentrations higher than the minimum inhibitory concentration (MIC) .

Organic Synthesis

MMTHQC serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions such as:

- Oxidation: To form quinoline derivatives.

- Reduction: Leading to more saturated derivatives.

- Nucleophilic Substitution Reactions: Particularly at the nitrogen atom .

Anticancer Study

A notable study assessed the cytotoxicity of MMTHQC on human cancer cell lines (HeLa and HT-29). The results indicated varying IC50 values based on stereochemistry, suggesting that structural modifications could enhance its therapeutic potential .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of MMTHQC against common pathogens. The results showed that the compound inhibited bacterial growth effectively at specific concentrations, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the tetrahydroquinoline-carboxylate family, which exhibits diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison with similar compounds:

Substituent Variations on the Tetrahydroquinoline Core

a) Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS: 477532-02-8)

- Structural Difference : Lacks the 5-methyl group present in the target compound.

- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol).

- Properties : Similar ester functionalization at position 8 but reduced steric bulk due to the absence of the 5-methyl group. This may enhance solubility in polar solvents compared to the 5-methyl derivative.

- Safety : Shares hazard statements (H302, H315, H319) with the target compound .

b) Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride (CID: 72183345)

- Structural Difference : Bromine substituent at position 6 and a hydrochloride salt form.

- Molecular Formula: C₁₁H₁₂BrNO₂·HCl (MW: 306.59 g/mol).

- Properties : The electron-withdrawing bromine group increases molecular polarity and may alter reactivity (e.g., facilitating nucleophilic aromatic substitution). The hydrochloride salt improves crystallinity and aqueous solubility.

- Applications : Useful in halogenation studies or as a synthetic intermediate for cross-coupling reactions .

Functional Group Modifications

a) 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid (CAS: 1823883-36-8)

- Structural Difference : Carboxylic acid group replaces the methyl ester at position 6.

- Properties : The free acid form increases hydrophilicity and may enhance binding to biological targets (e.g., enzymes or receptors). Acidic protons enable salt formation, improving bioavailability.

- Applications: Potential precursor for prodrug design or metal-chelating agents .

b) Ethyl 8-hydroxyquinoline-5-carboxylate (CAS: A874502)

- Structural Difference: Hydroxy group at position 8 and ethyl ester at position 5 (non-tetrahydroquinoline scaffold).

- Properties: The hydroxy group introduces hydrogen-bonding capacity, while the ethyl ester confers slower hydrolysis rates compared to methyl esters. The fully aromatic quinoline core increases planarity, affecting π-π stacking interactions.

- Applications: Known for metal-chelating and antimicrobial properties .

Ring System Analog: Tetrahydroisoquinoline Derivatives

a) 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (CAS: A908987)

- Structural Difference: Isoquinoline core (benzene fused to pyridine at C1–C2) vs. quinoline (benzene fused to pyridine at C2–C3).

- The methoxy group enhances lipophilicity.

- Applications : Studied for neurological activity due to structural resemblance to alkaloids like papaverine .

b) Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride (CAS: 1029689-82-4)

- Similarity Score : 0.90 compared to the target compound.

- Properties: The isoquinoline derivative’s distinct ring fusion may lead to divergent pharmacokinetic profiles. The hydrochloride salt improves solubility for in vitro assays .

Biological Activity

Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a tetrahydroquinoline core structure with a methyl group at the 5-position and a carboxylate functional group at the 8-position. This unique configuration contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cell lines. For instance, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A2780 cells .

- Mechanisms of Action : The mechanism by which these compounds exert their effects often involves the induction of oxidative stress and mitochondrial dysfunction. For example, certain derivatives have been shown to increase reactive oxygen species (ROS) production and disrupt mitochondrial membrane potential, leading to cell cycle arrest and apoptosis .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties linked to the modulation of neurotransmitter systems. Compounds in this class may interact with receptors involved in neurodegenerative diseases.

Case Studies and Experimental Findings

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study assessing the anticancer properties of this compound derivatives, it was found that specific compounds exhibited IC50 values in the micromolar range against A2780 ovarian cancer cells. The leading compound induced significant changes in cell cycle phases, particularly increasing the G0/G1 phase population while decreasing S and G2/M phases .

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells. The following mechanisms have been proposed:

- Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis.

- Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential results in altered energy metabolism and cell death pathways.

- Cell Cycle Arrest : Specific compounds cause cell cycle phase alterations that prevent cancer cell proliferation.

Q & A

Basic: What are the most effective synthetic routes for Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate?

Methodological Answer:

Two primary routes are reported:

- Nitro Reduction and Cyclization : Reduction of 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors (e.g., using catalytic hydrogenation) followed by thermal lactamization with polyphosphoric acid (PPA) .

- Formaldehyde-Mediated Alkylation : Reacting 8-hydroxyquinoline derivatives with formaldehyde and HCl to introduce chloromethyl groups, followed by esterification .

Key Considerations : Optimize reaction time and temperature (PPA reactions typically require 80–120°C) to avoid over-cyclization byproducts. Monitor intermediates via TLC or HPLC.

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; methyl groups at δ 1.2–1.5 ppm in ¹H NMR) .

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/D for structure solution) to resolve stereochemistry and hydrogen bonding networks . Pair with ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Data Table : Typical Crystallographic Parameters

| Parameter | Value Range |

|---|---|

| R-factor | <0.05 (high-resolution data) |

| C–O bond length | 1.21–1.23 Å |

| Torsion angles | Validated via Cremer-Pople puckering analysis |

Advanced: How to resolve discrepancies between solution-state NMR and solid-state XRD data?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. rigid conformers in crystals):

- Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting at low temperatures .

- DFT Calculations : Compare optimized gas-phase conformers (using Gaussian or ORCA) with XRD-derived geometries to identify dominant conformers .

- Synchrotron XRD : High-resolution data can clarify minor disorder or pseudosymmetry not detected in lab XRD .

Advanced: How to analyze hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

Apply graph set analysis (Etter’s formalism):

Identify Donor/Acceptor Pairs : Use Mercury or PLATON to locate O–H···O/N interactions .

Classify Motifs : Assign patterns (e.g., for dimeric rings, for chains) based on connectivity .

Validate Energetics : Use CrystalExplorer to calculate interaction energies (e.g., hydrogen bond strengths typically 20–40 kJ/mol) .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (observed irritation in analogs ).

- Ventilation : Use fume hoods for reactions involving formaldehyde or PPA (corrosive vapors) .

- Waste Disposal : Neutralize acidic byproducts (e.g., PPA residues) with sodium bicarbonate before disposal .

Advanced: How to model the compound’s conformational landscape using computational tools?

Methodological Answer:

Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () for the tetrahydroquinoline ring using XRD coordinates .

MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) in explicit solvent to sample low-energy conformers .

QM/MM Refinement : Optimize key conformers at the B3LYP/6-31G* level to compare with experimental data .

Advanced: How to address low yields in catalytic hydrogenation steps?

Methodological Answer:

- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under varying H₂ pressures (1–5 atm) .

- Solvent Effects : Use polar aprotic solvents (e.g., THF, DMF) to enhance nitro-group reactivity .

- Poisoning Mitigation : Pre-treat substrates with chelating agents (e.g., EDTA) to remove metal impurities that deactivate catalysts .

Basic: What chromatographic methods purify the compound effectively?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.